molecular formula C17H19N3OS B608403 KY1022 CAS No. 1029721-36-5

KY1022

Katalognummer: B608403
CAS-Nummer: 1029721-36-5
Molekulargewicht: 313.419
InChI-Schlüssel: INRQXFWQQLFWNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KY1022 is a small-molecule therapeutic agent that destabilizes β-catenin and RAS proteins by targeting the Wnt/β-catenin signaling pathway. It has shown significant efficacy in colorectal cancer (CRC) models, particularly in overcoming resistance to AKT inhibitors like API-2. This compound disrupts the nuclear co-localization of β-catenin with transcription factors such as FOXO3a, thereby inhibiting epithelial-mesenchymal transition (EMT), cell migration, and metastasis . In combination with API-2, this compound reverses apoptosis resistance, reduces nuclear β-catenin levels, and suppresses actin rearrangement in CRC cells, enhancing therapeutic outcomes in preclinical studies . Its dual mechanism—simultaneously destabilizing β-catenin and RAS—makes it unique among Wnt/β-catenin pathway inhibitors .

Eigenschaften

CAS-Nummer

1029721-36-5

Molekularformel

C17H19N3OS

Molekulargewicht

313.419

IUPAC-Name

sec-Butyl-[5-(4-methoxy-phenyl)-thieno[2,3-d]pyrimidin-4-yl]-amine

InChI

InChI=1S/C17H19N3OS/c1-4-11(2)20-16-15-14(9-22-17(15)19-10-18-16)12-5-7-13(21-3)8-6-12/h5-11H,4H2,1-3H3,(H,18,19,20)

InChI-Schlüssel

INRQXFWQQLFWNZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CSC3=NC=NC(NC(C)CC)=C32)C=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

KY1022

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with KY1220

Mechanism and Targets :
KY1220, identified in the same screening study as KY1022, also destabilizes β-catenin and RAS. However, structural modifications of KY1220 derivatives (e.g., nitro group additions on the benzene ring) improved efficacy in degrading β-catenin and suppressing CRC cell proliferation .

Efficacy in Cancer Models :

  • This compound : Reduces nuclear β-catenin by 60–70% at 20 µM, inhibits API-2-induced cell migration by 50%, and increases early apoptosis rates (annexin V+/PI− cells) from 5% (API-2 alone) to 25% in combination therapy .

Key Distinction :
KY1220 derivatives exhibit structural optimization for enhanced target degradation, while this compound is validated in overcoming AKT inhibitor resistance via β-catenin/RAS dual targeting .

Comparative Analysis with KYA1797K

Mechanism and Targets: KYA1797K, like this compound, destabilizes RAS and β-catenin but demonstrates broader applicability in KRAS-mutant cancers, including non-small cell lung cancer (NSCLC). It overcomes EGFR tyrosine kinase inhibitor (TKI) resistance in KRAS-mutant NSCLC models .

Efficacy in Cancer Models :

  • This compound : Effective in APC-mutant CRC but fails to degrade RAS in CTNNB1-mutant CRC cells .
  • KYA1797K : Suppresses KRASG12D-driven tumor growth in vivo by 70% and restores EGFR TKI sensitivity in NSCLC .

Key Distinction :
KYA1797K addresses resistance in KRAS-mutant NSCLC, while this compound is specialized for CRC with APC/Wnt pathway dysregulation .

Table 1: Comparative Overview of this compound, KY1220, and KYA1797K
Compound Targets Effective Concentration Key Cancer Models Key Effects Limitations References
This compound β-catenin, RAS 20 µM APC-mutant CRC Reverses AKT inhibitor resistance; 50% reduction in cell migration Ineffective in CTNNB1-mutant CRC
KY1220 β-catenin, RAS Not specified SW480 (APC-mutant CRC) Derivatives degrade β-catenin >60% in SW480 cells Limited in vivo data
KYA1797K β-catenin, RAS 10–25 µM KRAS-mutant NSCLC, CRC 70% tumor suppression in NSCLC; restores EGFR TKI efficacy Not tested in APC-mutant CRC
Key Findings:
  • This compound : Synergizes with AKT inhibitors (e.g., API-2) to suppress metastasis and apoptosis resistance in CRC .
  • KYA1797K : Broad-spectrum activity against KRAS mutations, including NSCLC .
  • KY1220 : Structural derivatives show promise but lack clinical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KY1022
Reactant of Route 2
Reactant of Route 2
KY1022

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.